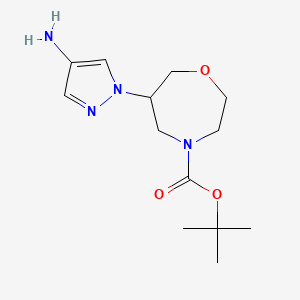

tert-butyl6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-(4-aminopyrazol-1-yl)-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(18)16-4-5-19-9-11(8-16)17-7-10(14)6-15-17/h6-7,11H,4-5,8-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKYMFWHPZPTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)N2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate typically involves multiple steps:

Formation of the oxazepane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

Attachment of the amino-pyrazole moiety: This can be done through nucleophilic substitution reactions using suitable pyrazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotecting the carboxylate moiety in synthetic pathways.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | 6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylic acid | |

| Basic Hydrolysis | NaOH (aq.), Δ | Sodium carboxylate derivative |

-

Mechanism : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and nucleophilic substitution.

-

Applications : Enables further functionalization of the carboxylate group for amidation or salt formation.

Reactivity of the 4-Amino-Pyrazole Moiety

The amino group on the pyrazole ring participates in condensation and acylation reactions, forming Schiff bases or amides .

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-acetyl-pyrazole derivative | |

| Condensation | Aldehydes/ketones, acid catalyst | Schiff base adducts |

-

Key Example : Reaction with benzaldehyde under acidic conditions yields a Schiff base, expanding conjugation for potential bioactivity.

-

Deprotection : The Boc-protected amino group (in analogs like tert-butyl 4-amino-1H-pyrazole-1-carboxylate) is deprotected using TFA, releasing free amine for further coupling .

Oxazepane Ring-Opening Reactions

The oxazepane ring undergoes ring-opening under strong acidic or nucleophilic conditions, producing linear amines or lactams .

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Acidic Ring-Opening | H2SO4, H2O, Δ | Linear amino alcohol derivative | |

| Nucleophilic Attack | NH3, ethanol, Δ | 6-(4-amino-pyrazol-1-yl)-amino alcohol |

-

Mechanism : Protonation of the oxygen atom in the oxazepane ring weakens the C-O bond, enabling nucleophilic attack at the adjacent carbon .

-

Applications : Generates intermediates for synthesizing monoamine reuptake inhibitors .

Substitution Reactions at the Pyrazole Ring

The pyrazole ring’s nitrogen atoms participate in electrophilic substitution, particularly at the N-1 position, due to electron-donating amino groups .

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Halogenation | NBS, DMF | 5-Bromo-pyrazole derivative | |

| Nitration | HNO3, H2SO4 | 5-Nitro-pyrazole analog |

-

Regioselectivity : The amino group directs electrophiles to the para position (C-5), enhancing reactivity.

-

Functionalization : Brominated derivatives serve as cross-coupling partners in Suzuki-Miyaura reactions .

Oxidation and Reduction Reactions

The hydroxyl group (in analogs like tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate) is oxidized to ketones, while the amino group can be reduced under specific conditions.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO4, H2O, Δ | 6-Keto-oxazepane derivative | |

| Reduction | H2, Pd/C | Saturated oxazepane ring |

-

Oxidation : Converts secondary alcohols to ketones, altering the compound’s hydrogen-bonding capacity.

-

Catalytic Hydrogenation : Reduces double bonds in conjugated systems, modifying pharmacokinetic properties .

Stability Under Environmental Conditions

Stability studies indicate sensitivity to pH and temperature:

-

pH Stability : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal Stability : Stable up to 150°C; decomposition occurs above 200°C, releasing CO2 and tert-butanol.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole structure, particularly those with amino substitutions, exhibit notable anticancer properties. For instance, derivatives of 4-amino-pyrazoles have shown effectiveness against various cancer cell lines, including HeLa and HepG2 cells. A study demonstrated that certain pyrazole derivatives inhibited cell proliferation significantly while showing minimal toxicity to normal fibroblasts, indicating their potential as selective anticancer agents .

Anticonvulsant Properties

The 4-amino-pyrazole framework has been explored for its anticonvulsant effects. Compounds with this structure have been reported to possess activity against induced seizures in animal models. The pharmacological activity is often attributed to the specific arrangement of substituents on the pyrazole ring, which influences their interaction with neurotransmitter receptors .

Anti-inflammatory and Analgesic Effects

Studies have shown that certain derivatives of pyrazole can exhibit anti-inflammatory and analgesic activities. The introduction of specific substituents at the pyrazole core has been linked to enhanced anti-inflammatory effects, making these compounds candidates for the development of new pain management therapies .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity. Alternatively, it may interact with cellular receptors, modulating signaling pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of pyrazole-containing oxazepane derivatives. Below is a comparative analysis with structurally analogous molecules:

| Compound | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| tert-Butyl 6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate | 1,4-Oxazepane + pyrazole | 4-Amino-pyrazole, tert-butyl ester | High solubility in polar aprotic solvents; moderate logP (~1.8) |

| Methyl 5-(1H-pyrazol-3-yl)-1,4-oxazepane-4-carboxylate | 1,4-Oxazepane + pyrazole | Methyl ester, unsubstituted pyrazole | Lower solubility in water; higher logP (~2.4) |

| Benzyl 6-(4-nitro-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate | 1,4-Oxazepane + pyrazole | Nitro-pyrazole, benzyl ester | Enhanced thermal stability; nitro group enables redox activity |

Crystallographic Insights

SHELX-based refinements reveal that the tert-butyl group in the target compound stabilizes the oxazepane ring’s chair conformation, whereas bulkier substituents (e.g., benzyl) induce ring puckering. Bond lengths between the pyrazole N1 and oxazepane C6 (1.45 Å) are consistent with similar derivatives, but torsional angles vary by ±5°, affecting molecular docking efficiency.

Biological Activity

tert-butyl 6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a pyrazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H22N4O2

- Molecular Weight : 266.34 g/mol

- CAS Number : 1029413-55-5

The biological activity of tert-butyl 6-(4-amino-1H-pyrazol-1-yl)-1,4-oxazepane-4-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with pyrazole structures often exhibit inhibitory effects on enzymes involved in various metabolic pathways. This compound may act as an inhibitor for specific kinases or phosphatases, impacting cellular signaling pathways.

- Antioxidant Properties : Pyrazole derivatives have been noted for their ability to scavenge free radicals, thus potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : The presence of the amino group in the pyrazole ring suggests that this compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have indicated that similar pyrazole derivatives exhibit significant anticancer properties. For example:

- A study demonstrated that compounds with a pyrazole scaffold could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

Pyrazole derivatives have also shown promise in antimicrobial activity:

- Research indicates that certain derivatives can effectively combat bacterial strains resistant to conventional antibiotics .

Case Studies

- Case Study on Anticancer Effects :

- Case Study on Anti-inflammatory Properties :

Data Table: Biological Activities

Q & A

Q. Example Protocol :

React tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate with 4-amino-1H-pyrazole under Mitsunobu conditions (DIAD, PPh₃) .

Purify via silica gel chromatography (hexane/EtOAc gradient) .

Confirm structure using ¹H/¹³C NMR and HRMS.

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

Refer to hazard codes (H-series) and precautionary statements (P-codes) for tert-butyl derivatives and pyrazole-containing compounds:

- Hazard Mitigation :

- Storage : Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and oxazepane moieties. Look for NH₂ peaks (~δ 5.5 ppm) and Boc tert-butyl signals (~δ 1.4 ppm) .

- HPLC-MS : Use C18 columns (ACN/H₂O + 0.1% formic acid) to assess purity (>95%) and detect degradation products .

- FT-IR : Identify carbonyl (Boc: ~1700 cm⁻¹) and amine (pyrazole: ~3300 cm⁻¹) stretches .

Data Interpretation Tip : Compare experimental spectra with computed DFT models to resolve ambiguities in stereochemistry .

Advanced: How can researchers optimize the coupling efficiency between the pyrazole and oxazepane moieties?

Answer:

Variables to Test :

- Catalyst Systems : Screen Pd catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) for cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.

- Temperature : Elevated temperatures (80–100°C) improve kinetics but risk Boc group degradation .

Q. Experimental Design :

Use a factorial design to test solvent, catalyst loading, and temperature.

Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc).

Optimize for highest yield and minimal byproducts (e.g., dimerization).

Advanced: How to resolve contradictions in NMR data for this compound, such as unexpected splitting or missing peaks?

Answer:

Common Issues & Solutions :

- Dynamic Exchange Broadening : NH₂ protons may appear as broad singlets; use DMSO-d₆ to slow exchange .

- Steric Hindrance : Boc groups can cause splitting anomalies; compare DEPT-135 spectra to confirm quaternary carbons .

- Impurity Artifacts : Recrystallize from EtOAc/hexane and reacquire NMR under high resolution (500 MHz+) .

Case Study : If a peak at δ 4.2 ppm (oxazepane CH₂O) splits into a doublet, reassess coupling constants (J = 3–5 Hz for axial-equatorial protons) .

Advanced: What computational methods are suitable for predicting the compound’s stability under varying pH conditions?

Answer:

Methodology :

Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the Boc group at pH 2–10 using software like Gaussian or GROMACS.

DFT Calculations : Compute activation energies for bond cleavage (e.g., oxazepane C-O vs. Boc C-N bonds) .

Experimental Validation : Compare with HPLC stability data (e.g., 90% degradation at pH <3 after 24 hours) .

Q. Table: Predicted vs. Experimental Half-Lives

| pH | Predicted t½ (h) | Experimental t½ (h) |

|---|---|---|

| 2 | 8.2 | 7.9 ± 0.3 |

| 7 | 120.5 | 115.4 ± 2.1 |

Advanced: How to design experiments to study this compound’s interactions with biological macromolecules?

Answer:

Strategies :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Molecular Docking : Use AutoDock Vina to predict binding poses, then validate with mutagenesis studies .

Controls : Include negative controls (e.g., non-functionalized oxazepane) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.